molecular formula C10H8ClNO3 B8556464 (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No. B8556464
M. Wt: 225.63 g/mol
InChI Key: CRZKQHOZTLDMBD-UHFFFAOYSA-N
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Patent
US07964593B2

Procedure details

In a two neck flask, ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate 58 (0.1 g, 0.39 mmol) was stirred overnight at room temperature in aqueous HCl (6 M, 2 ml) and warmed at 80° C. until disappearance of the starting material by TLC. The reaction mixture was cooled down to room temperature, filtered and the filtrate was washed by cold water to afford (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 59 (74 mg).
Name
ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]([O:14]CC)=[O:13])[C:6](=[O:17])[CH2:5]2>Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]([OH:14])=[O:13])[C:6](=[O:17])[CH2:5]2

Inputs

Step One
Name
ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=C2CC(N(C2=CC1)CC(=O)OCC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate was washed by cold water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CC(N(C2=CC1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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